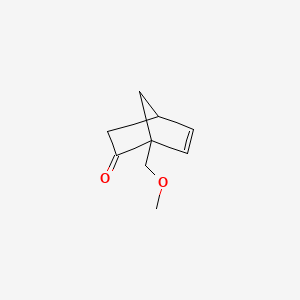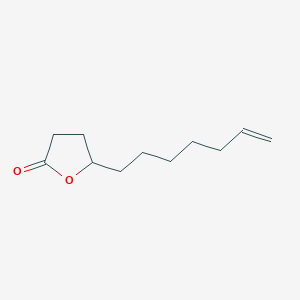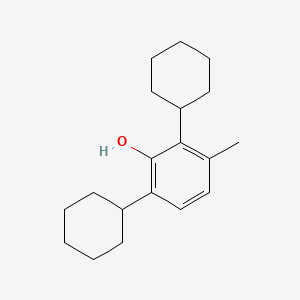
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate is a chemical compound with the molecular formula C16H12N2O2 and a molecular weight of 264.27868 g/mol . It is characterized by the presence of two isocyanate groups attached to a benzyl and a tolyl group. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate typically involves the reaction of o-toluidine with phosgene to form the corresponding isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
o-Toluidine+Phosgene→3-(o-Isocyanatobenzyl)-o-tolyl isocyanate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle phosgene safely. The process includes steps such as purification and distillation to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanates to form ureas.
Alcohols: React with isocyanates to form urethanes.
Catalysts: Often used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Aplicaciones Científicas De Investigación
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the benzyl and tolyl groups.
Toluene diisocyanate: Contains two isocyanate groups but differs in the arrangement of the aromatic ring.
Uniqueness
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate is unique due to the presence of both benzyl and tolyl groups, which confer distinct reactivity and properties compared to other isocyanates .
Propiedades
Número CAS |
94166-36-6 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
1-isocyanato-3-[(2-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-13(6-4-8-15(12)17-10-19)9-14-5-2-3-7-16(14)18-11-20/h2-8H,9H2,1H3 |
Clave InChI |
AYEGYNYLXCZWQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N=C=O)CC2=CC=CC=C2N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



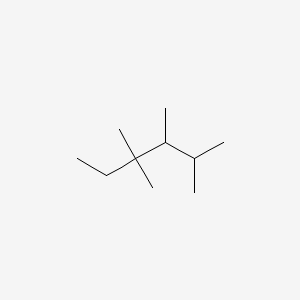

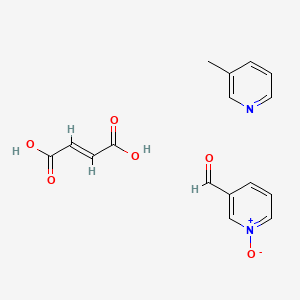

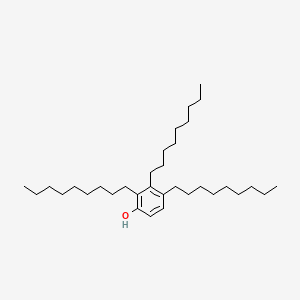
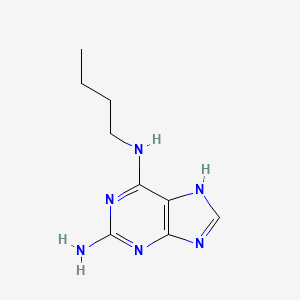
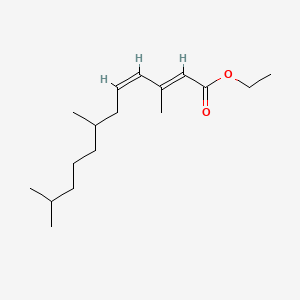

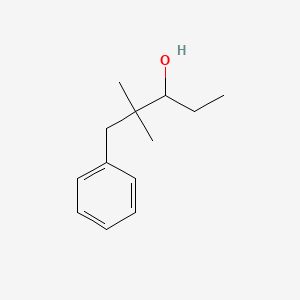
![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)
